n-Neopentylbenzo[d][1,3]dioxol-5-amine
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Overview
Description
n-Neopentylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by a benzo[d][1,3]dioxole ring substituted with a neopentyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for n-Neopentylbenzo[d][1,3]dioxol-5-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
n-Neopentylbenzo[d][1,3]dioxol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
n-Neopentylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to induce apoptosis and cell cycle arrest in cancer cell lines
Industry: It may be used in the development of new polymers and nanocomposites, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-Neopentylbenzo[d][1,3]dioxol-5-amine in biological systems involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to mitotic blockade and apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole core and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole ring and have been evaluated for their antitumor properties.
Uniqueness
n-Neopentylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzo[d][1,3]dioxole derivatives and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)7-13-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3 |
InChI Key |
PGRTVOBTMMWLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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